5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene
Description
5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraene is a complex heterocyclic compound that features a unique combination of nitrogen, oxygen, and sulfur atoms within its structure
Properties
IUPAC Name |
2-piperidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-4-16(5-3-1)14-15-10-8-11-12(9-13(10)19-14)18-7-6-17-11/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKDHHHALERFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Construction of the Tricyclic Core: The tricyclic core is formed by a series of cyclization reactions involving the piperidine ring and other functional groups.
Incorporation of Oxygen and Sulfur Atoms: The oxygen and sulfur atoms are introduced through specific reagents and reaction conditions, such as the use of sulfur dichloride and ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single nitrogen-containing ring.
Thiophene: A sulfur-containing heterocycle with similar electronic properties.
Oxazole: An oxygen and nitrogen-containing heterocycle with comparable reactivity.
Uniqueness
5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is unique due to its tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a complex organic compound that has attracted attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a bicyclic system containing sulfur and oxygen atoms. Its molecular formula is with a molecular weight of approximately 302.38 g/mol. The presence of the piperidine ring is significant as it is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to 5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca have demonstrated antimicrobial properties against various bacterial strains. For example:
- Salmonella typhi and Bacillus subtilis showed moderate to strong susceptibility to similar piperidine derivatives.
- Compounds with similar structures were evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, demonstrating significant inhibitory activity (IC50 values ranging from 0.63 to 2.14 µM) .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 5-(piperidin-1-yl)... | Salmonella typhi | Moderate |
| 5-(piperidin-1-yl)... | Bacillus subtilis | Strong |
| Similar compounds | E. coli | Weak to Moderate |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has implications in cancer therapy.
- Acetylpolyamine Amidohydrolases (APAHs) : These enzymes are involved in polyamine metabolism; inhibition may disrupt cellular growth processes .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines:
- Colon Cancer : Compounds were tested against HCT116 and HT29 cell lines, revealing significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use .
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| HCT116 | 15 | High |
| HT29 | 20 | Moderate |
Pharmacokinetics
The pharmacokinetic properties of the compound suggest good bioavailability based on Lipinski’s rule of five:
- Molecular weight under 500 g/mol.
- LogP value indicating favorable lipophilicity.
The biological activity of this compound is thought to involve:
- Binding to Enzymatic Targets : The compound interacts with the active sites of HDACs and APAHs through non-covalent interactions.
- Disruption of Cellular Pathways : By inhibiting these enzymes, the compound may alter polyamine levels, affecting cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
